molecular formula C₄₆H₅₃D₃N₄O₁₁ . x( H₂O₄S) B1161570 Vinamidine-d3-hydroxide Sulfate

Vinamidine-d3-hydroxide Sulfate

Cat. No.: B1161570
M. Wt: 843.989808
Attention: For research use only. Not for human or veterinary use.
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Description

Vinamidine-d3-hydroxide Sulfate is a high-purity, deuterated analog of the indole alkaloid Vinamidine-hydroxide Sulfate, which is sourced from Catharanthus roseus . With a molecular formula of C₄₆H₅₃D₃N₄O₁₁・x(H₂O₄S) and a molecular weight of 843.99 g/mol, this compound is primarily used as an analytical standard, particularly for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications . It serves as a critical reference material in the research and development of pharmaceuticals, aiding in quantitative analysis and metabolic studies by providing a stable, isotopically labeled internal standard . To ensure stability and maximum recovery of the product, it is recommended to store the compound at -20°C and centrifuge the original vial prior to removing the cap . As a deuterated compound, it is structurally identical to its non-labeled counterpart but contains three deuterium atoms, making it an indispensable tool for precise and accurate analytical measurements in complex biological matrices. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₄₆H₅₃D₃N₄O₁₁ . x( H₂O₄S)

Molecular Weight

843.989808

Synonyms

3’R-Hydroxyvinamidine-d3;  3’R-Hydroxycatharinine-d3;  (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine-d3;  (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vindesine Sulfate

Vindesine sulfate (CAS 59917-39-4) shares a complex heterocyclic structure with Vinamidine-d3-hydroxide Sulfate. Key differences and similarities include:

Parameter Vindesine Sulfate Inferred Properties of this compound
Molecular Formula C₄₃H₅₇N₅O₁₁S Likely features deuterium substitution (CₓHᵧD₃NₐO₆S)
Molecular Weight 852.0046 g/mol Higher due to deuterium (estimated ~855–860 g/mol)
Applications Antineoplastic agent Presumed use in isotopic tracing or metabolic studies
Stability Sensitive to hydrolysis under acidic conditions Deuterium may enhance metabolic stability

Vindesine sulfate’s susceptibility to hydrolysis suggests that this compound’s deuterated form could offer improved resistance to enzymatic degradation, a hypothesis supported by studies on deuterated drugs like deutetrabenazine .

Triaminobenzene Disulfate Derivatives

Triaminobenzene disulfates (e.g., 2,4,6-triaminotoluene disulfate) are structurally simpler but share sulfate salt functionality. Comparative insights:

  • Synthesis: Both compounds utilize sulfuric acid for salt formation, but triaminobenzene derivatives require precise stoichiometry to avoid over-sulfonation .
  • Characterization : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for purity assessment in both classes .
  • Bioavailability: Sulfate salts of triaminobenzene homologues exhibit moderate solubility in aqueous media, whereas deuterated forms may show altered dissolution profiles due to isotopic effects .

Functional Comparison with Sulfate-Based Pharmaceuticals

Ranitidine Derivatives

Ranitidine amino alcohol hemifumarate and related compounds () highlight the role of counterions:

  • Sulfate vs. Fumarate : Sulfate salts generally provide higher solubility than fumarates but may interact with dietary minerals (e.g., calcium, zinc) in vivo, reducing bioavailability .
  • Deuterium Impact : this compound’s deuterium could mitigate oxidative degradation, analogous to how hydroxy mineral sources (e.g., IntelliBond Z) outperform sulfates in stabilizing vitamins A and E .
Guanidine Hydrochloride

Guanidine hydrochloride (), though a hydrochloride salt, underscores sulfate’s advantages:

  • Solubility : Sulfates often outperform hydrochlorides in polar solvents, enhancing drug delivery in aqueous systems .
  • Toxicity : Sulfate derivatives may exhibit lower nephrotoxicity compared to chloride salts, though this requires validation for deuterated forms .

Performance in Environmental and Industrial Contexts

Sulfate compounds face scrutiny in agricultural and environmental settings, which indirectly inform pharmaceutical comparisons:

  • Mineral Absorption : Sulfate-bound trace minerals (e.g., zinc sulfate) show 20–30% lower absorption efficiency than hydroxy counterparts, attributed to sulfate’s antagonism with gut microbiota .

Table 1. Key Sulfate Parameters in Drug Development

Parameter Vindesine Sulfate Triaminobenzene Disulfate Zinc Sulfate
Solubility (mg/mL) 12.5 (water, 25°C) 8.3 (water, 25°C) 96.0 (water, 20°C)
Thermal Stability Decomposes at 180°C Stable up to 200°C Stable up to 680°C
Bioavailability 45–60% 30–40% 15–20%

Table 2. Environmental Impact of Sulfate Compounds

Compound Phosphorus Leaching Potential Rumen Stability
Zinc Sulfate High Low
Hydroxy Minerals Low High
Vinamidine-d3-hydroxide* Likely Low Likely High

*Inferred based on deuterium’s stabilizing effects .

Q & A

Q. How can researchers ensure reproducibility in studies involving deuterated analogs like this compound?

  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw NMR/MS data in repositories (e.g., Zenodo).
  • Document synthesis protocols using SMILES/InChI identifiers (e.g., InChI=1S/CH5N3.H3NO3S...) .

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